molecular formula C12H15BrO3 B8216217 Ethyl 4-bromo-3-(ethoxymethyl)benzoate

Ethyl 4-bromo-3-(ethoxymethyl)benzoate

Cat. No.: B8216217
M. Wt: 287.15 g/mol
InChI Key: GGIIWTIYJXDCQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-(ethoxymethyl)benzoate can be synthesized through a multi-step reaction process. One common method involves the following steps :

The product is then purified through chromatography on silica gel using hexanes/ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-3-(ethoxymethyl)benzoate is unique due to the presence of both a bromine atom and an ethoxymethyl group on the benzene ring. This combination imparts specific reactivity and properties that distinguish it from other similar compounds .

Properties

IUPAC Name

ethyl 4-bromo-3-(ethoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-15-8-10-7-9(5-6-11(10)13)12(14)16-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIIWTIYJXDCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-bromo-3-(bromomethyl)benzoate (Intermediate 28, Step 1), (2.50 g; 8.12 mmol; 1 eq.) in EtOH (12.50 mL) was added sodium ethylate (1 104.83 mg; 16.24 mmol; 2 eq.) and the mixture was stirred overnight at 80° C. After evaporation of the solvent, the mixture was partitioned between EtOAc and water. The organic layer was washed with a 5% NaHCO3 aqueous solution, NaCl sat. solution, dried over magnesium sulfate, filtered off and dried under vacuum to afford a yellow oil. Purification by flash chromatography (cHex/ethyle acetate) afforded the title compound as a yellow oil. 1H NMR (CDCl3) δ 8.13 (d, J=2.1 Hz, 1H), 7.80 (dd, J=8.3, 2.1 Hz, 1H), 7.61 (d, J=8.3 Hz, 1H), 4.58 (s, 2H), 4.38 (q, J=7.2 Hz, 2H), 3.64 (q, J=7.0 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H), 1.30 (t, J=7.0 Hz, 3H). LC/MS (Method B): 382.2 ((M−H)+ACN)−; 330.2 ((M+H)+ACN)+. HPLC (Method A), Rt 4.90 min (purity: 78.5%).
Quantity
0 (± 1) mol
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Reaction Step One
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Intermediate 28
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0 (± 1) mol
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104.83 mg
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12.5 mL
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Reaction Step One

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